1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)-
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Overview
Description
1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its significant pharmacological properties. The compound’s structure consists of a benzimidazole core substituted with a 2,6-difluorophenyl group, a methyl group at the 4-position, and a phenylmethyl group at the 1-position. This unique arrangement contributes to its diverse chemical and biological activities.
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization and subsequent functional group modifications. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It exhibits potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(2,6-difluorophenyl)-1-(phenylmethyl)-: Lacks the methyl group at the 4-position, which may affect its chemical reactivity and biological activity.
1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-: Lacks the phenylmethyl group at the 1-position, potentially altering its pharmacokinetic properties. The unique combination of substituents in 1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-1-(phenylmethyl)- contributes to its distinct chemical and biological characteristics, making it a valuable compound for various applications.
Properties
CAS No. |
199594-61-1 |
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Molecular Formula |
C21H16F2N2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzyl-2-(2,6-difluorophenyl)-4-methylbenzimidazole |
InChI |
InChI=1S/C21H16F2N2/c1-14-7-5-12-18-20(14)24-21(19-16(22)10-6-11-17(19)23)25(18)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
InChI Key |
OCTGKSHCZVWJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C3=C(C=CC=C3F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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